Methyl 4-(3-bromophenoxy)butanoate
CAS No.:
Cat. No.: VC20506015
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO3 |
|---|---|
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | methyl 4-(3-bromophenoxy)butanoate |
| Standard InChI | InChI=1S/C11H13BrO3/c1-14-11(13)6-3-7-15-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3 |
| Standard InChI Key | SYYCZLXQZQCQMF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCCOC1=CC(=CC=C1)Br |
Introduction
Structural Characteristics and Nomenclature
Methyl 4-(3-bromophenoxy)butanoate (IUPAC name: methyl 4-(3-bromophenoxy)butanoate) consists of a four-carbon butanoate ester chain with a methoxy group at the terminal carbon and a 3-bromophenoxy substituent at the fourth position. The bromine atom at the meta position of the phenyl ring introduces steric and electronic modulation, influencing reactivity and intermolecular interactions. Key structural features include:
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Ester group: Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions .
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Bromophenyl group: Acts as an electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring.
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Butanoate backbone: Provides flexibility, enabling conformational changes that may impact crystallinity and packing efficiency .
The molecular formula is , with a molecular weight of 285.13 g/mol. Theoretical calculations using the Wildman-Crippen method estimate a LogP value of 2.8, indicating moderate lipophilicity .
Synthetic Routes and Methodological Considerations
Esterification of 4-(3-Bromophenoxy)butanoic Acid
A direct synthesis route involves the esterification of 4-(3-bromophenoxy)butanoic acid with methanol under acidic conditions. This method, analogous to protocols for methyl 4-amino-4-(4-bromophenyl)butanoate, employs sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution:
Key parameters include reflux temperatures (60–80°C) and stoichiometric excess of methanol to drive the equilibrium toward ester formation.
Nucleophilic Aromatic Substitution
An alternative approach utilizes 3-bromophenol and methyl 4-bromobutanoate in a nucleophilic substitution reaction. In the presence of a base such as potassium carbonate, the phenoxide ion attacks the alkyl bromide:
This method, inspired by Blaise reaction adaptations , requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics.
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Acid-catalyzed esterification | 65–75 | 95–98 | Residual acid removal |
| Nucleophilic substitution | 50–60 | 90–95 | Competing elimination reactions |
Physicochemical Properties and Analytical Characterization
Spectral Data
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IR Spectroscopy: Peaks at 1735 cm (ester C=O stretch) and 1250 cm (C-O-C asymmetric stretch) are characteristic . The C-Br stretch appears near 550 cm.
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H NMR: Signals include δ 3.65 (s, 3H, -OCH), δ 4.10 (t, 2H, -OCH), δ 2.45 (t, 2H, -COOCH), and aromatic protons at δ 7.20–7.40.
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C NMR: Resonances at δ 170.5 (ester carbonyl), δ 120–135 (aromatic carbons), and δ 52.1 (-OCH) .
Thermal and Solubility Profiles
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Melting Point: Estimated at 45–50°C based on analogs like methyl 4-(4-bromophenyl)-3-oxo butyrate .
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Solubility: Freely soluble in chloroform, THF, and DCM; sparingly soluble in water (<0.1 mg/mL).
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 285.13 g/mol |
| LogP (calc.) | 2.8 |
| Melting Point | 45–50°C |
| Boiling Point | 290–295°C (dec.) |
Research Challenges and Future Directions
Optimization of Synthetic Efficiency
Current methods suffer from moderate yields (50–75%), necessitating catalyst screening (e.g., zeolites or enzymatic catalysis) to improve atom economy .
Exploration of Biological Activity
While no direct studies exist, structural analogs exhibit antimicrobial and anti-inflammatory properties. In vitro screening against bacterial strains (e.g., S. aureus) is recommended.
Environmental Impact Mitigation
Brominated compounds often pose ecological risks. Research into biodegradable derivatives or green synthesis routes (e.g., microwave-assisted reactions) is critical .
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